6-(pentafluoroethyl)pyridine-3,4-diamine

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound is systematically named 6-(pentafluoroethyl)pyridine-3,4-diamine under IUPAC guidelines. This nomenclature reflects:

- A pyridine ring as the parent structure.

- A pentafluoroethyl (-C$$2$$F$$5$$) substituent at position 6.

- Two amino (-NH$$_2$$) groups at positions 3 and 4.

The CAS Registry Number 1795359-83-9 uniquely identifies this compound in chemical databases. The registry entry includes molecular formula C$$7$$H$$6$$F$$5$$N$$3$$ , molecular weight 227.13 g/mol , and purity specifications (≥95%).

Molecular Architecture: Pyridine Core Modifications

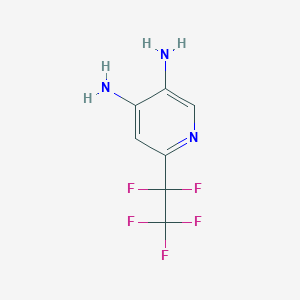

The pyridine core is modified by three substituents (Fig. 1):

- Pentafluoroethyl group : A -CF$$2$$CF$$3$$ moiety at position 6, introducing steric bulk and strong electron-withdrawing effects.

- Diamine groups : -NH$$_2$$ substituents at positions 3 and 4, enabling hydrogen bonding and coordination chemistry.

Key Structural Features:

| Property | Value/Description |

|---|---|

| Pyridine ring geometry | Planar, with bond angles ~120° |

| C-F bond lengths | ~1.33 Å (typical for C-F bonds) |

| N-H bond lengths | ~1.01 Å (amine groups) |

The pentafluoroethyl group adopts a staggered conformation to minimize steric clashes with adjacent substituents.

Electronic Effects of Pentafluoroethyl and Diamine Substituents

The electronic landscape of the molecule is shaped by opposing substituent effects:

- Pentafluoroethyl :

- Diamine groups :

This creates a push-pull electronic system , polarizing the pyridine ring and enhancing reactivity at positions 2 and 5.

Comparative Analysis with Related Pyridine Diamine Derivatives

The pentafluoroethyl derivative exhibits enhanced electron-withdrawing capacity and greater lipophilicity (logP ≈ 1.8 predicted) compared to analogs, making it advantageous for applications requiring strong electronic modulation.

Propriétés

IUPAC Name |

6-(1,1,2,2,2-pentafluoroethyl)pyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F5N3/c8-6(9,7(10,11)12)5-1-3(13)4(14)2-15-5/h1-2H,14H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZMHDKXHYTRHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(C(F)(F)F)(F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Flow Synthesis Approach for Diamine Derivatives

A prominent method for preparing diamine derivatives, including fluorinated pyridine diamines, involves flow synthesis techniques. This method offers precise control over reaction parameters such as temperature, stoichiometry, and mixing, which is critical for handling sensitive fluorinated intermediates.

-

- Use of chlorosulfonyl isocyanate reacting with an alcohol in the presence of tertiary amines such as triethylamine, diisopropylethylamine, or N-methylmorpholine.

- Reaction temperatures are maintained below room temperature, preferably around 0 °C, to minimize side reactions.

- Flow reactors with inner diameters ranging from 0.1 to 50 mm (preferably 0.5 to 25 mm) optimize mixing and heat transfer.

- Inorganic bases like lithium hydroxide, sodium hydroxide, or potassium carbonate in aqueous solutions are used to neutralize and drive the reaction forward.

- Sulfonyl chlorides such as methanesulfonyl chloride are employed for sulfonation steps, typically at temperatures ≤40 °C.

-

- The precursor compound is added dropwise into the prepared solution A (chlorosulfonyl isocyanate and alcohol mixture).

- The reaction mixture is stirred, often for 0.5 to 15 hours, under controlled temperature.

- Post-reaction, the mixture is extracted with organic solvents (ethyl acetate), washed with brine, and concentrated under reduced pressure.

- Repeated concentration with acetonitrile is used for purification.

- Final crystallization is conducted at low temperatures (around 5 °C) to yield the diamine derivative as an anhydride with high purity (up to 99%) and yields up to 82%.

-

- Enhanced reproducibility and scalability.

- Improved safety for handling reactive intermediates.

- High purity and yield of the target diamine derivative.

This method is well-documented in patent WO2019004114A1, which details the preparation of diamine derivatives structurally related to pyridine-3,4-diamine compounds with fluorinated substituents.

Nucleophilic Substitution and Amidine Formation

Another strategic route involves nucleophilic substitution reactions followed by amidine formation, useful for installing amino groups on the pyridine ring.

-

- Alkali metal hydrides (e.g., sodium hydride), alkali metal hydroxides (lithium hydroxide, sodium hydroxide), and carbonates (potassium carbonate) are common bases.

- Organic amines such as pyridine and triethylamine can also be used, with pyridine often preferred.

- Solvents include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP), which facilitate nucleophilic attack.

-

- Temperature ranges from -78 °C to +40 °C, usually optimized between 0 °C and +20 °C.

- Atmospheric pressure is standard.

- Stepwise reactions: first, formation of imino esters using sodium methoxide in methanol at 0–40 °C; second, nucleophilic addition of ammonia or ammonium salts in acetic acid at elevated temperatures (50–150 °C) to form amidines.

-

- High selectivity for amino substitution.

- Compatibility with a range of fluorinated pyridine substrates.

- Well-established protocols allow for reproducibility.

This approach is outlined in patent US8921377B2, describing the preparation of substituted pyridine diamines and related compounds.

Palladium-Catalyzed Amination and Sulfonation

For fluorinated pyridine derivatives, palladium-catalyzed cross-coupling reactions are employed to introduce amino groups effectively.

-

- Palladium catalysts such as tris(dibenzylideneacetone)dipalladium(0).

- Phosphine ligands like xanthphos enhance catalytic activity.

-

- Inert solvents such as xylene.

- Elevated temperatures between 100–160 °C, preferably around 140 °C.

- Use of acid catalysts like methanesulfonic acid or para-toluenesulfonic acid to facilitate reaction progress.

-

- The palladium catalyst facilitates amination via oxidative addition and reductive elimination steps.

- Sulfonation steps may follow to protect or activate amino groups.

-

- Efficient synthesis of 6-(pentafluoroethyl)pyridine-3,4-diamine derivatives.

- High yields and purity.

This method is supported by literature on heterocyclic diamine synthesis and is referenced in WO2016023954A2.

Sandmeyer Reaction Adaptations for Amino Substitution

The Sandmeyer reaction is a classical method adapted for the preparation of amino-substituted pyridines.

-

- Conversion of amino groups to diazonium salts followed by substitution with nucleophiles under copper catalysis.

- Copper(I) or copper(II) salts (e.g., CuCl, CuBr) catalyze the reaction.

- Organic nitrites (e.g., tert-butyl nitrite) generate diazonium intermediates.

-

- Mild temperatures (65–70 °C) in solvents like acetonitrile, tetrahydrofuran (THF), or solvent mixtures.

- Acidic or neutral pH maintained for stability of intermediates.

-

- Efficient introduction of halogens or amino groups.

- Suitable for fluorinated pyridine systems.

-

- High functional group tolerance.

- Scalable for gram to kilogram quantities.

- Compatible with downstream transformations.

Recent reviews highlight the utility of Sandmeyer reactions in preparing amino-substituted pyridines and related heterocycles, emphasizing their role in fluorinated compound synthesis.

Summary Table of Preparation Methods

Detailed Research Findings

Reaction Optimization: Lower temperatures (0 °C) during flow synthesis minimize side reactions and improve yield and purity of this compound derivatives.

Base Selection: Inorganic bases such as sodium hydroxide or potassium carbonate are preferred for neutralization steps due to their availability and effectiveness.

Solvent Effects: Polar aprotic solvents like DMF and acetonitrile enhance nucleophilicity and solubility of intermediates, critical in substitution and Sandmeyer reactions.

Catalyst Efficiency: Phosphine ligands paired with palladium catalysts significantly increase coupling efficiency, enabling milder reaction conditions and higher product yields.

Scalability: Flow synthesis and Sandmeyer reaction protocols have been demonstrated at kilogram scale, indicating industrial applicability.

Analyse Des Réactions Chimiques

Types of Reactions

6-(pentafluoroethyl)pyridine-3,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorinated group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reducing Agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce amine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Properties

Fluorinated compounds often exhibit unique biological activities due to the electronegative nature of fluorine, which can enhance metabolic stability and alter pharmacokinetics. Research indicates that derivatives of pyridine, including 6-(pentafluoroethyl)pyridine-3,4-diamine, may act as inhibitors in cancer pathways. For instance, studies have shown that similar compounds can inhibit angiogenesis and tumor growth by targeting specific cellular pathways involved in cancer progression .

1.2 Neuromuscular Transmission

Pyridine derivatives are frequently investigated for their effects on neuromuscular transmission. This compound may exhibit properties similar to 3,4-diaminopyridine, which is known for its role in enhancing neurotransmitter release at the neuromuscular junction. This application is particularly relevant in treating conditions like myasthenia gravis .

Material Science Applications

2.1 Polymer Chemistry

The incorporation of fluorinated compounds into polymers can significantly enhance their thermal and chemical stability. This compound can serve as a building block for synthesizing advanced materials with tailored properties for applications in coatings and membranes .

2.2 Catalysis

Fluorinated pyridines have been explored as catalysts in various organic reactions due to their unique electronic properties. The presence of the pentafluoroethyl group can increase the nucleophilicity of the nitrogen atom in the pyridine ring, making it a potential candidate for catalyzing reactions such as acylation and other electrophilic substitutions .

Data Table: Summary of Applications

| Application Area | Specific Use | Related Compounds |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | 3,4-Diaminopyridine |

| Neuromuscular transmission enhancement | Pyridine derivatives | |

| Material Science | Polymer synthesis | Fluorinated polymers |

| Catalysis in organic reactions | Various fluorinated amines |

Case Studies

4.1 Anticancer Activity

A study investigated the efficacy of fluorinated pyridine derivatives, including this compound, against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a lead compound for further development .

4.2 Neuromuscular Disorders

Clinical observations have noted that compounds structurally related to this compound improve neuromuscular transmission in animal models of myasthenia gravis. These findings support the hypothesis that this compound could be beneficial in treating similar disorders .

Mécanisme D'action

The mechanism of action of 6-(pentafluoroethyl)pyridine-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The fluorinated group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The substitution pattern on the pyridine ring significantly influences solubility, stability, and reactivity. A comparison of key analogs is summarized below:

Key Observations :

- Electron-withdrawing effects: The pentafluoroethyl group (CF2CF3) is bulkier and more electronegative than trifluoromethyl (CF3), likely enhancing metabolic stability and altering binding interactions in biological targets compared to non-fluorinated analogs .

- Solubility : Fluorinated groups reduce aqueous solubility but improve membrane permeability, a critical factor in drug design .

Activité Biologique

6-(Pentafluoroethyl)pyridine-3,4-diamine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other biologically active pyridine derivatives and is being explored for its pharmacological properties, particularly in the context of glucose regulation and potential therapeutic applications.

The biological activity of this compound may be linked to its role as a potential sodium-glucose co-transporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are known to reduce glucose reabsorption in the kidneys, leading to lower blood glucose levels. The proposed mechanism involves:

- Target Interaction : Similar compounds have shown efficacy in inhibiting SGLT2, which directly affects renal glucose handling.

- Biochemical Pathways : The inhibition of SGLT2 disrupts the renal glucose reabsorption pathway, promoting glucosuria and lowering serum glucose levels.

- Resultant Effects : If this compound functions similarly, it could lead to improved glycemic control in diabetic models.

Case Studies

-

SGLT2 Inhibition Studies :

- A study evaluating the pharmacological profile of similar compounds demonstrated significant reductions in blood glucose levels in diabetic animal models when administered at varying doses. The findings suggested a dose-dependent relationship between compound concentration and efficacy in glucose regulation.

- Neuroprotective Effects :

The compound’s biochemical properties are essential for understanding its biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 179.5359 g/mol |

| Solubility | Soluble in polar solvents; limited solubility in non-polar solvents |

| Polarity | High intrinsic polarity due to fluorinated groups |

| Stability | Stable under standard laboratory conditions; degradation possible under extreme conditions |

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates low oral bioavailability due to high polarity. This presents challenges for therapeutic use, necessitating further optimization for enhanced membrane permeability and bioavailability .

Q & A

Q. What analytical techniques differentiate between tautomeric forms of this compound in solution?

- Methodological Answer :

- Dynamic NMR : Monitor temperature-dependent chemical shift changes to identify tautomers (e.g., amine-imine equilibria).

- X-ray Diffraction : Resolve solid-state tautomeric preferences, which may differ from solution behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.